molecular formula C16H22FNO5S B2406494 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 900006-59-9

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2406494
CAS No.: 900006-59-9
M. Wt: 359.41
InChI Key: UESIMQLVSKCNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound with the molecular formula C16H22FNO5S . This molecule is a sulfonamide derivative, a class of compounds known for their wide range of research applications, particularly in medicinal chemistry and chemical biology. The structure incorporates a 1,4-dioxaspiro[4.5]decane moiety, which is a recognized protecting group for carbonyl compounds . The presence of the 3-fluoro-4-methoxybenzenesulfonamide group is significant, as sulfonamides are frequently investigated for their potential as enzyme inhibitors and for their diverse biological activities. As a building block, this compound can be used in the synthesis of more complex molecules, where the sulfonamide group can act as a key pharmacophore. The fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable point of diversification for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is strictly for in-vitro use and is not classified as a drug or medicinal product. This material is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S/c1-21-15-6-5-13(9-14(15)17)24(19,20)18-10-12-11-22-16(23-12)7-3-2-4-8-16/h5-6,9,12,18H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESIMQLVSKCNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Key parameters influencing spirocycle formation include:

Parameter Optimal Range Impact on Yield
Catalyst 0.5–1.0 mol% p-TsOH <5% variance
Solvent Toluene or DCM Toluene +12%
Temperature 80–110°C >100°C +15%
Reaction Time 6–8 hours Prolonged → degradation

The use of molecular sieves (4Å) to absorb water improves yields to 78–84% by shifting equilibrium toward product formation. Alternative catalysts like Amberlyst-15 show comparable efficiency but require longer reaction times (10–12 hours).

Purification and Characterization

Final purification typically employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Characterization data aligns with literature reports:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.98 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.12–4.08 (m, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 1.70–1.45 (m, 10H, spiro-CH₂).
  • HRMS : m/z calculated for C₁₆H₂₂FNO₅S [M+H]⁺: 359.41, found: 359.40.

Challenges and Mitigation Strategies

  • Spirocycle Ring Opening : Acidic conditions during sulfonylation may hydrolyze the dioxolane. Using buffered TEA (pH 7–8) in DCM prevents this.
  • Sulfonyl Chloride Hydrolysis : Storing reagents over molecular sieves and employing syringe pump addition minimizes moisture exposure.
  • Byproduct Formation : Unreacted amine is removed via aqueous extraction (1M HCl), while sulfonate esters are separated chromatographically.

Industrial-Scale Considerations

For batch production (>1 kg), the one-pot method’s reduced solvent consumption (MeOH vs. DCM/toluene) lowers costs by ~18%. However, the exothermic nature of the reductive step necessitates jacketed reactors with precise temperature control (−5 to 0°C).

Emerging Methodologies

Advances in flow chemistry enable continuous synthesis of the spirocyclic core, achieving 92% conversion in 30 minutes via microreactor technology. Photoredox-catalyzed sulfonamide coupling is under investigation but currently yields <40%.

Chemical Reactions Analysis

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations in Sulfonamide Derivatives

Functional Group and Substituent Effects

  • Electron-Withdrawing vs. In contrast, the 3-fluoro-4-methoxy substituents in the target compound balance lipophilicity (fluorine) and H-bonding capacity (methoxy), which may improve membrane permeability and target engagement. Halogenated analogs (e.g., Example 14 in ) leverage chloro/fluoro groups for metabolic stability and steric effects, whereas the target compound's methoxy group offers distinct polarity .
  • The methylene linker in the target compound restricts rotation, favoring pre-organized binding conformations. Propynyl linkers (e.g., Amine13 in ) introduce linear rigidity and π-system interactions, differing from the sp³-hybridized methylene in the target compound .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique spirocyclic structure and specific functional groups suggest a variety of biological activities, which have been the subject of recent research.

Molecular Characteristics

  • Molecular Formula : C18H23FN2O4
  • Molecular Weight : 350.39 g/mol
  • InChI Key : HCGUSSRRCODINL-UHFFFAOYSA-N
  • SMILES Representation : CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)F

Structural Features

The compound features a spirocyclic framework, which is known to enhance biological activity by providing structural rigidity and specificity in receptor binding. The presence of the fluorine atom and methoxy group further influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : The compound may act as a ligand for sigma receptors, which are implicated in various neurological processes.
  • Enzymatic Activity : It may modulate the activity of enzymes involved in critical metabolic pathways.

Anticonvulsant Activity

Research has indicated that derivatives of spirocyclic compounds exhibit anticonvulsant properties. For example, a related study demonstrated that several spiroimidazolidinone derivatives showed varying degrees of anticonvulsant activity in established models, with some compounds outperforming traditional anticonvulsants like phenobarbital and ethosuximide .

CompoundED50 (mmol/kg)Comparison with PhenobarbitalComparison with Ethosuximide
8w0.095-fold lower83.6-fold lower

Anticancer Potential

Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. A study involving piperidine derivatives noted their high affinity for sigma receptors and potential use in tumor imaging, indicating a promising avenue for therapeutic development .

Study on Sigma Receptor Ligands

A notable study synthesized a series of piperidine compounds that demonstrated high selectivity for sigma receptors, with one compound exhibiting an affinity (K(i)) of 5.4 ± 0.4 nM. This indicates that similar structures could be explored for their sigma receptor interactions, potentially leading to new treatment modalities for cancer and neurological disorders .

Anticonvulsant Evaluation

In another investigation focused on spirocyclic compounds, several derivatives were evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) assay. The findings revealed that while many exhibited moderate activity, specific modifications enhanced their efficacy significantly .

Q & A

Q. Advanced

  • In vitro assays : Use fluorescence-based or colorimetric kits (e.g., cyclooxygenase-2 inhibition assays) with IC₅₀ determination. Include positive controls (e.g., Celecoxib) and vehicle controls (DMSO <1%).
  • Kinetic analysis : Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • Orthogonal validation : Pair with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹). Structural analogs in and suggest targeting pro-inflammatory enzymes .

How can contradictory bioactivity data across studies be resolved methodologically?

Q. Advanced

  • Reproducibility : Standardize assay conditions (pH, temperature, cell lines) and compound purity (≥95% by HPLC).
  • Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions.
  • Computational docking : Compare binding poses (AutoDock Vina) to assess if minor structural variations (e.g., fluorine position) alter activity .

What structure-activity relationship (SAR) insights guide modification of the dioxaspiro ring for enhanced potency?

Q. Advanced

  • Spiro ring size : Compare analogs with dioxaspiro[4.4] vs. [4.5] rings ( and ) to assess steric effects.
  • Substituent effects : Fluorine at position 3 enhances electronegativity, while methoxy at position 4 modulates lipophilicity.
  • Sulfonamide vs. benzamide : Replace sulfonamide with carboxamide () to evaluate hydrogen-bonding capacity. Computational DFT studies predict substituent impacts on stability .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Methodological

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify spirocyclic protons (δ 3.5–4.5 ppm) and sulfonamide NH (~10 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • HPLC : Use C18 columns (Chromolith®) with UV detection (254 nm) to assess purity (>98%) .

How can computational modeling predict metabolic stability and toxicity?

Q. Advanced

  • ADMET prediction : Tools like SwissADME estimate CYP450 metabolism and blood-brain barrier penetration.
  • Metabolite ID : Use GLORYx or similar to simulate Phase I/II metabolites (e.g., demethylation of methoxy group).
  • Toxicity : Apply ProTox-II for hepatotoxicity alerts. The fluorine atom may reduce metabolic degradation but requires in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.